molecular formula C15H12O4 B1274542 2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 842957-76-0

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde

Cat. No. B1274542
CAS RN: 842957-76-0
M. Wt: 256.25 g/mol
InChI Key: ZASDUQWLROGIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a methoxy group and a benzo[1,3]dioxole moiety attached to it. This structure suggests potential applications in medicinal chemistry due to the presence of the benzo[1,3]dioxole group, which is commonly found in bioactive molecules.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various synthetic routes. For instance, the synthesis of 3,6-epoxy[1,5]dioxocines from 2-hydroxyaromatic benzaldehydes has been described, which indicates that hydroxy groups on aromatic benzaldehydes can undergo further chemical transformations to yield complex structures . Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation suggests that the benzaldehyde core can be functionalized at specific positions, which could be a step towards synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzaldehyde core with additional substituents that influence its chemical behavior. The presence of electron-donating methoxy groups and electron-accepting aldehyde groups can lead to intramolecular hydrogen bonding, affecting the molecule's stability and reactivity .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For example, they can react with stabilized sulfur ylides to form highly stereoselective epoxy-amides . This indicates that the aldehyde group in this compound could potentially undergo similar reactions, leading to the formation of new compounds with interesting stereochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the dimethoxybenzene-1,4-dicarboxaldehyde, a related compound, has been shown to form highly efficient and pure emitting crystals, which suggests that the target compound might also exhibit unique optical properties due to its structural features .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Studies have explored the use of benzaldehyde derivatives in catalytic processes and chemical synthesis. For example, benzaldehyde is involved in the acid-catalyzed condensation of glycerol with formaldehyde and acetone to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, benzaldehydes react with azomethine ylides to form 5-aryloxazolidines, which can be converted into various compounds like 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013).

2. Material Science and Engineering

Benzaldehyde derivatives also find applications in material science. For instance, metal phthalocyanines substituted with benzo[d][1,3]dioxol-5-ylmethoxy units have been synthesized, showing enhanced solubility in organic solvents (Ağırtaş, 2007). Such materials could have implications in various industrial applications.

3. Organic Chemistry and Drug Synthesis

In the realm of organic chemistry and drug synthesis, benzaldehyde derivatives are significant. Asymmetric nucleophilic substitution of acetals using benzaldehyde dimethylacetal and chiral ligands like sparteine has been investigated for synthesizing enantioenriched compounds (Müller, Nury, & Bernardinelli, 2001). This type of research is crucial for developing pharmaceutical drugs.

4. Analytical Chemistry and Spectroscopy

Computational investigations on benzaldehyde derivatives have been conducted to understand their molecular properties. For example, a study on a benzaldehyde benzofuran derivative explored molecular orbitals and electrostatic potential maps, providing insights into its electronic structure (Mallikarjunaiah, Girish, & Gurumurthy, 2021). This kind of research is valuable in analytical chemistry and spectroscopy.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-12-3-1-2-4-13(12)17-9-11-5-6-14-15(7-11)19-10-18-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASDUQWLROGIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.